(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-20-16-5-3-4-13(17(16)21-2)8-11-15(19)12-6-9-14(18)10-7-12/h3-11H,18H2,1-2H3/b11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOQTDDKAQMLOZ-DHZHZOJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183776 | |
| Record name | (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
807642-54-2 | |
| Record name | (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=807642-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-aminobenzaldehyde and 2,3-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and reduce reaction time. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones.
Substitution: The amino group on the phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of saturated ketones.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of organic materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-EN-1-one involves its interaction with various molecular targets. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Substituent Effects on Antimalarial Activity
Key Insight: The 4-amino group enhances electrostatic interactions with PfFNR, while methoxy groups at positions 2 and 3 reduce steric hindrance, favoring moderate inhibition . Higher methoxy substitution (e.g., 4-OCH3) improves PfFNR binding but may compromise solubility.
Anticancer Activity and Mechanisms
Key Insight: The 2,3-dimethoxy and 4-amino groups synergistically enhance pro-apoptotic activity in leukemia cells compared to simpler analogs. Bulkier substituents (e.g., bromine) shift activity toward solid tumors via alternate pathways .
Structural and Spectroscopic Comparisons
Key Insight: Methoxy and amino groups stabilize conjugation, improving spectral predictability. Crystallographic studies of analogs reveal hydrogen-bonding networks critical for packing stability .
Biological Activity
The compound (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-en-1-one , also known as a synthetic chalcone, has garnered attention due to its diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including its effects on cell cycle regulation, apoptosis, and potential therapeutic applications.
- Molecular Formula : C₁₇H₁₇NO₃
- Molecular Weight : 283.33 g/mol
- CAS Number : 807642-54-2
- MDL Number : MFCD09559389
Structure
The structure of the compound features a central enone moiety with phenyl substituents that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Notably, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.
Cell Cycle Arrest
Research indicates that this compound can arrest the cell cycle at different phases depending on the cell type:
- G1 Phase : Inhibition of cyclin D1 and CDK4 expression observed in certain cancer cells.
- G2/M Phase : Induction of cell cycle arrest was noted in human erythroleukemic K562 cells and cervical cancer HeLa cells .
| Cell Line | Phase Arrested | Mechanism of Action |
|---|---|---|
| K562 | G1 | Decreased expression of cyclin D1, CDK4 |
| HeLa | G2/M | Induction of apoptosis via caspase activation |
Apoptosis Induction
The compound has demonstrated pro-apoptotic effects by enhancing the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic Bcl-2 proteins. This mechanism was confirmed through studies that measured caspase-3 activation in treated cancer cells .
Mechanisms of Apoptosis
- Caspase Activation : Increased levels of activated caspases lead to cellular apoptosis.
- Bax/Bcl Ratio Alteration : The balance between pro-apoptotic and anti-apoptotic proteins shifts favorably towards apoptosis.
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties against both Gram-negative and Gram-positive bacteria. This potential was highlighted in studies evaluating its efficacy against drug-resistant strains .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 μg/mL |
| Klebsiella pneumoniae | 2 μg/mL |
Study 1: Anticancer Efficacy in K562 Cells
A study conducted by Novilla et al. (2017) investigated the effects of synthetic chalcones, including this compound, on K562 cells. The findings revealed significant inhibition of cell proliferation and induction of apoptosis through caspase pathways.
Study 2: Antimicrobial Activity Assessment
Another study assessed the antimicrobial efficacy of various chalcone derivatives against resistant bacterial strains. The results indicated that the compound exhibited notable activity against MRSA and other pathogenic bacteria, suggesting its potential as a new antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for (2E)-1-(4-Aminophenyl)-3-(2,3-dimethoxyphenyl)-prop-2-en-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation between 4-aminoacetophenone and 2,3-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/ethanol). Optimization involves adjusting molar ratios (1:1.2 ketone:aldehyde), temperature (60–80°C), and catalyst (e.g., piperidine for enhanced enolate formation). Post-reaction purification uses column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., E-configuration via coupling constants J = 15–16 Hz for α,β-unsaturated protons) and substituent positions.
- X-ray crystallography : Resolves stereochemistry and packing interactions (e.g., π-π stacking between aromatic rings, hydrogen bonding involving the amino group) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 313.36 for C₁₈H₁₉NO₄) .
Q. What are the primary applications of this compound in scientific research?
- Methodological Answer :
- Medicinal chemistry : Acts as a pharmacophore for kinase inhibitors (e.g., MAPK, EGFR) due to its planar conjugated system.
- Material science : Serves as a precursor for fluorescent dyes (via methoxy group functionalization) or coordination polymers (via amino-metal interactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve biological activity?
- Methodological Answer :
- Substituent variation : Replace methoxy groups with electron-withdrawing (e.g., -NO₂) or donating (-OH) groups to modulate electronic effects.
- In vitro assays : Test modified analogs against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. Correlate IC₅₀ values with Hammett σ constants to quantify substituent effects .
- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., tubulin) based on substituent polarity .
Q. How can contradictions in reported biological data (e.g., variable IC₅₀ values) be resolved?
- Methodological Answer :
- Orthogonal assays : Validate cytotoxicity via dual methods (e.g., MTT and trypan blue exclusion).
- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥95% purity, as impurities (e.g., unreacted aldehyde) may skew results.
- Cell line specificity : Compare activity across multiple lines (e.g., HeLa vs. NIH/3T3) to identify tissue-dependent effects .
Q. What computational methods predict the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian 09 at B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO-LUMO gap) and Fukui indices, identifying electron-deficient sites (e.g., β-carbon of enone).
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMF) using COSMO-RS to model transition states .
Q. What challenges arise in optimizing synthetic yield, and how are competing side reactions mitigated?
- Methodological Answer :
- Byproduct formation : Competing aldol adducts form under excess base. Mitigate via slow aldehyde addition and inert atmosphere (N₂).
- Catalyst screening : Test Brønsted acids (e.g., HCl) vs. Lewis acids (e.g., ZnCl₂) to favor enone formation over dimerization.
- Kinetic monitoring : Use in-situ FTIR to track carbonyl (1700 cm⁻¹) and enol (1650 cm⁻¹) intermediates .
Q. How do substituents (e.g., methoxy vs. amino groups) influence photophysical properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
